9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N5O2/c12-6-10-5-3-4(8-1-7-3)9-2-11(5)13-6/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUAHXQAVBMIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C3=NC(=O)ON3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315001 | |
| Record name | 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61284-00-2 | |
| Record name | NSC290946 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Diversification Strategies
De Novo Synthesis of the 9H-nih.govresearchgate.netnih.govoxadiazolo[3,2-f]purin-2-one Core
The de novo synthesis involves constructing the fused purine-oxadiazolone system from simpler, more readily available precursors. Methodologies can be broadly categorized into linear sequences and convergent fragment-coupling strategies.
Linear synthesis provides a step-by-step approach to building the complex heterocyclic core. A common strategy in multi-step synthesis is the sequential construction of the fused rings, where a functionalized purine (B94841) serves as the advanced intermediate for the subsequent formation of the oxadiazole ring. syrris.jpyoutube.com A plausible linear pathway would begin with a 2-aminopurine (B61359) derivative, such as guanine (B1146940).
The typical route for forming a 1,2,4-oxadiazole (B8745197) ring involves the conversion of a nitrile to an amidoxime (B1450833), followed by acylation and cyclodehydration. nih.govresearchgate.net This process can be adapted to a purine scaffold. For instance, a 2-amino-9-substituted-purine could be converted to a 2-cyano-purine. Treatment of this nitrile with hydroxylamine (B1172632) would yield the key 2-amidoxime-purine intermediate. The final and crucial step is the cyclization to form the fused oxadiazolone ring. This is typically achieved by reaction with an acylating agent like ethyl chloroformate, followed by thermal or base-mediated cyclodehydration, which installs the carbonyl group at the C2 position of the oxadiazole ring. researchgate.net The use of continuous microreactor systems has been shown to significantly shorten reaction times for such multi-step syntheses of oxadiazoles (B1248032). nih.gov
In the context of the target molecule, this could involve two main scenarios:
Purine-Nitrile reacting with a Nitrile Oxide: A purine derivative containing a nitrile group at the C2 position could undergo a [3+2] cycloaddition with a suitable nitrile oxide. To achieve the desired oxadiazol-2-one structure, the choice of nitrile oxide is critical.
Purine-Nitrile Oxide reacting with a Cyanate (B1221674): A purine-derived nitrile oxide could be generated in situ and reacted with a cyanate source. This approach directly installs the required carbonyl functionality of the oxadiazolone ring.
The generation of the nitrile oxide intermediate is a key step and can be achieved from precursors like α-nitroketones. organic-chemistry.org This method offers a powerful way to join two pre-functionalized fragments, allowing for the rapid assembly of complex structures.
The assembly of the fused ring system hinges on the successful formation of both the purine and the 1,2,4-oxadiazole rings. The strategy for the oxadiazole portion almost universally relies on the cyclization of an O-acylated amidoxime intermediate. nih.govresearchgate.net This is a robust and well-documented transformation. The use of microwave irradiation has been shown to accelerate this cyclization step, often leading to higher yields and shorter reaction times. nih.gov
The construction of the purine ring itself typically starts from a substituted pyrimidine (B1678525) or imidazole (B134444) precursor. For the 9H- nih.govresearchgate.netnih.govoxadiazolo[3,2-f]purin-2-one system, a logical approach involves first synthesizing a 2,3-diaminopurine or a related derivative. The vicinal amino groups at the C2 and N3 positions would then serve as the anchor points for constructing the fused oxadiazole ring. The reaction of guanosine (B1672433) with reagents like chloroacetaldehyde (B151913) has been shown to lead to related fused imidazo[1,2-a]purine systems, demonstrating the reactivity of these positions for cyclization. researchgate.net
| Synthetic Strategy | Key Precursor | Key Reaction | Reference |
|---|---|---|---|
| Multi-Step Linear Synthesis | 2-Amidoxime-purine | Acylation and Cyclodehydration | nih.govresearchgate.net |
| Fragment Coupling | Purine-2-nitrile | 1,3-Dipolar Cycloaddition | nih.govorganic-chemistry.org |
| Ring Assembly | O-Acyl Amidoxime Purine | Intramolecular Cyclization | nih.govresearchgate.net |
Functionalization and Derivatization of the Core Scaffold
Once the core 9H- nih.govresearchgate.netnih.govoxadiazolo[3,2-f]purin-2-one scaffold is synthesized, its chemical properties can be diversified through functionalization and the synthesis of structural analogues. This allows for the fine-tuning of its characteristics for various applications.
Regioselective reactions are crucial for introducing functional groups at specific positions on the heterocyclic core without resorting to a full de novo synthesis for each new compound. The fused purine-oxadiazole system presents several potential sites for modification.
Based on the known chemistry of purines, the N9 position is a primary site for alkylation or arylation, which can be achieved under standard conditions using alkyl halides or their equivalents in the presence of a base. nih.gov Another potential site for functionalization is the C8 position of the purine ring, which could undergo electrophilic substitution, such as halogenation or nitration, if the ring system is sufficiently activated. The synthesis of varied functionalized triazolo[4,3-a]quinazolin-9-ones demonstrates that such regioselective modifications are feasible on related fused heterocyclic systems. mdpi.com
A powerful strategy for creating a library of related compounds is to introduce structural modifications to the starting materials before the synthesis of the final heterocyclic core. researchgate.net This approach allows for significant diversity in the final products. For example, by starting with a range of substituted benzonitriles and carboxylic acids, diverse libraries of 1,2,4-oxadiazoles have been successfully created. researchgate.netnih.gov
This principle can be directly applied to the synthesis of 9H- nih.govresearchgate.netnih.govoxadiazolo[3,2-f]purin-2-one analogues:
Purine Ring Modification: By employing different 9-substituted guanines or other 2-aminopurines in the initial steps of a linear synthesis, analogues bearing various substituents on the purine portion of the molecule can be generated. For example, using a 6-chloropurine (B14466) derivative as a starting point could allow for subsequent nucleophilic substitution reactions at that position.
Side-Chain Derivatization: If the synthesis is initiated with a purine bearing a functionalizable side chain (e.g., at the N9 position), this chain can be modified post-synthesis of the core structure. For instance, a terminal alkyne on a side chain could be used in click chemistry reactions to attach a wide variety of molecular fragments. nih.gov
| Modification Site | Starting Material Variation | Resulting Analogue | Reference |
|---|---|---|---|
| Purine N9-Position | Use of N9-substituted guanines | N9-alkyl/aryl analogues | nih.gov |
| Purine C6-Position | Begin with 6-chloropurine derivatives | Analogues with various C6-substituents (e.g., amines, ethers) | researchgate.net |
| Purine C8-Position | Use of C8-substituted purine precursors | C8-halogenated or C8-alkyl analogues | mdpi.com |
Synthesis of Analogues with Structural Modifications
Modifications at the Purine Moiety
The purine scaffold is a cornerstone of medicinal chemistry, and numerous methods for its functionalization have been established. nih.gov These methods, typically involving substitution at the C2, C6, and C8 positions or alkylation/arylation at the N7 and N9 positions, are directly applicable to the synthesis of derivatives of the target compound. rsc.org Modifications can be performed on a purine precursor prior to the formation of the fused oxadiazole ring or, in some cases, on the final heterocyclic system.
Key modifications include:
Alkylation and Arylation: The nitrogen atoms of the purine ring, particularly N9, are common sites for substitution. Alkylation can be achieved using various alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. nih.gov
C-H Functionalization: Direct C-H activation, especially at the C8 position, has emerged as a powerful tool. Palladium or copper catalysts can mediate the coupling of the C8 position with aryl halides or other partners. nih.govresearchgate.net
Nucleophilic Substitution: The purine ring can be substituted with various nucleophiles. For example, chloro-substituted purines are versatile intermediates that can react with amines, thiols, or alcohols to introduce a wide range of functional groups at the C2, C6, or C8 positions. nih.gov
The table below summarizes potential modifications at the purine core based on established methodologies.
| Position | Modification Type | Reagents and Conditions | Potential Outcome | Reference |
| N9 | Alkylation / Arylation | Alkyl/Aryl Halide, K₂CO₃, DMF | Introduction of diverse substituents for SAR studies | nih.gov |
| C8 | Direct Arylation | Aryl Halide, Pd(OAc)₂, CuI, Cs₂CO₃ | Attachment of aryl groups to modulate electronic properties | nih.gov |
| C6 | Amination | Amine, Reflux or Microwave | Introduction of amino functionalities for hydrogen bonding | nih.gov |
| C6 | Thiolation | Selenourea or Thiourea, EtOH, Reflux | Introduction of sulfur or selenium-containing groups | rsc.org |
Variations on the Oxadiazole Ring
Direct modification of the fused oxadiazole ring is challenging due to its aromatic stability. Therefore, variations are most effectively introduced during its construction. The most common synthesis of a 1,2,4-oxadiazole ring involves the cyclization of an O-acylamidoxime intermediate. nih.gov This can be adapted to the target molecule by starting with a purine-2-amidoxime, which is then reacted with various acylating agents (such as acyl chlorides, anhydrides, or carboxylic acids) to form the fused ring. The choice of the acylating agent directly determines the substituent at the C5 position of the 1,2,4-oxadiazole ring (which corresponds to the C2 position of the final fused system).
Another strategy for variation is bioisosteric replacement, where the 1,2,4-oxadiazole ring is substituted with a regioisomeric heterocycle like 1,3,4-oxadiazole (B1194373). researchgate.netrsc.org This can significantly alter the compound's physicochemical properties, such as polarity and metabolic stability, while potentially retaining its biological activity. rsc.org
The following table illustrates how different reactants can introduce diversity into the oxadiazole portion of the scaffold.
| Precursor 1 | Precursor 2 (Acylating Agent) | Resulting Heterocycle | Key Feature | Reference |
| Purine-2-amidoxime | Carboxylic Acid / Acyl Chloride | 1,2,4-Oxadiazole ring | Substituent at C2 of the fused system is derived from the acylating agent. | nih.gov |
| Purine-2-amidoxime | Dicarboxylic Acid Anhydride | 1,2,4-Oxadiazole with carboxyl group | Introduces a carboxylic acid handle for further functionalization. | nih.gov |
| Purine-2-hydrazinecarboxamide | Orthoesters | 1,3,4-Oxadiazole ring | Bioisosteric replacement of the 1,2,4-oxadiazole ring. | nih.gov |
| Purine-2-amidoxime | Nitriles | 1,2,4-Oxadiazole ring | Catalytic approach (e.g., PTSA-ZnCl₂) for ring formation. | organic-chemistry.org |
Introduction of Bridging and Linker Units
Connecting the 9H- nih.govrsc.orgnih.govoxadiazolo[3,2-f]purin-2-one core to other chemical moieties via linkers or bridging units is a key strategy for developing hybrid molecules with enhanced or novel properties. nih.gov Linkers can modulate solubility, cell permeability, and target engagement. Based on established chemistry for purine scaffolds, these linkers are typically introduced at the N9 position of the purine ring or at a functionalized carbon position (e.g., C8). nih.govnih.gov
Synthetic approaches include:
N9-Alkylation: Using a bifunctional reagent, such as 1,2-dibromoethane, to introduce a reactive handle at the N9 position, which can then be used to attach another molecular entity. nih.gov
Mitsunobu Reaction: This reaction allows for the coupling of alcohols to the N9 position of the purine ring under mild conditions, using reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
Click Chemistry: If an azide (B81097) or alkyne functionality is introduced onto the scaffold, it can be readily conjugated with other molecules using highly efficient and specific click chemistry reactions.
The table below outlines potential strategies for introducing linkers.
| Attachment Point | Linker Type | Synthetic Method | Purpose of Linker | Reference |
| Purine N9 | Alkyl Chain | N-alkylation with dihaloalkanes | Spacing two purine scaffolds or connecting to another pharmacophore | nih.gov |
| Purine N9 | Cinnamyl Group | Mitsunobu Reaction | Introduction of a bulky, conjugated system to explore new binding pockets | nih.gov |
| Purine C8 | Aryl Ether/Sulfide | Nucleophilic Aromatic Substitution | Connecting to aryl groups through flexible ether or thioether bonds | nih.gov |
| Any Position | Peptide Linker | Amide Coupling | Conjugation to peptides or amino acids to improve cell uptake or targeting | acs.org |
Advanced Synthetic Techniques and Methodological Innovations
Modern synthetic chemistry offers a range of advanced techniques that can significantly improve the efficiency, yield, and environmental impact of synthesizing complex heterocyclic systems like 9H- nih.govrsc.orgnih.govoxadiazolo[3,2-f]purin-2-one.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a cornerstone of modern medicinal chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. sphinxsai.commdpi.com This technique is highly applicable to the synthesis of fused heterocyclic systems. For instance, the cyclocondensation reaction to form the purine ring or the cyclization to form the oxadiazole ring can be accelerated under microwave irradiation. nih.govnih.gov
A notable advantage is the ability to perform reactions in greener solvents, like water, or under solvent-free conditions, which simplifies purification and reduces chemical waste. rsc.orgrsc.org
| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of Microwave | Reference |
| Benzimidazole Synthesis | 2 hours reflux | 7 minutes irradiation | Faster reaction, higher yield | sphinxsai.com |
| Purine Analog Synthesis | 6 hours stirring | 6 hours stirring (MW used for a different step) | Can accelerate specific steps like cyclocondensation | nih.gov |
| C6-Amine Substituted Purines | N/A | High yield in neat water | Enables use of environmentally benign solvents, rapid | rsc.org |
| Fused Pyrimidine Synthesis | Conventional Heating | Shorter reaction times, improved yields | Green protocol, often avoids organic solvents | mdpi.com |
Catalytic Approaches in Heterocyclic Synthesis
The use of catalysts, particularly transition metals, provides highly efficient and selective routes for the formation and functionalization of heterocyclic scaffolds. mdpi.com
Palladium (Pd) and Copper (Cu) Catalysis: These metals are widely used for C-H activation and cross-coupling reactions. For purine systems, Pd and Cu catalysts enable the direct arylation, alkenylation, or amination of the purine core, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net Intramolecular C-N bond formation catalyzed by copper can be a powerful method for constructing the final fused polycyclic system from a suitably substituted anilinopurine precursor. acs.org
Acid Catalysis: Lewis or Brønsted acids can catalyze the formation of the 1,2,4-oxadiazole ring. For example, a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) has been shown to be an effective catalyst for the reaction between amidoximes and nitriles. organic-chemistry.org
| Catalyst System | Transformation | Substrate | Significance | Reference |
| Pd(OAc)₂ / CuI | C8-H Arylation | Purine core | Direct functionalization without pre-activation | nih.gov |
| Cu(OTf)₂ / PhI(OAc)₂ | Intramolecular C-N Cyclization | 6-N-Aryladenosines | Forms fluorescent, polycyclic fused purines | researchgate.net |
| PTSA-ZnCl₂ | 1,2,4-Oxadiazole Formation | Amidoxime + Nitrile | Mild and efficient catalytic cyclization | organic-chemistry.org |
| Sc(OTf)₃ | Fused Quinazolinone Synthesis | Multicomponent Reaction | Efficient for building complex fused heterocycles | nih.gov |
Green Chemistry Considerations in Synthetic Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly important in pharmaceutical synthesis.
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water or ethanol, or performing reactions under solvent-free conditions, significantly reduces environmental impact. rsc.orgsphinxsai.com
Catalysis: As discussed previously, using catalysts (including metal catalysts and biocatalysts) is a core green chemistry principle. Catalysts allow for reactions with higher atom economy, lower energy consumption, and reduced waste generation. mdpi.com
Biocatalysis: The use of enzymes to perform chemical transformations offers high selectivity and operates under mild, aqueous conditions. For purine synthesis, nucleoside phosphorylases can be used to create analogs from simple precursors, minimizing the need for toxic reagents and complex purification steps. rsc.org
| Green Chemistry Principle | Application in Purine/Oxadiazole Synthesis | Example | Benefit | Reference |
| Safer Solvents | Use of water as a reaction medium | Microwave-assisted synthesis of purine analogs in neat water | Avoids toxic organic solvents, simplifies workup | rsc.org |
| Atom Economy | Multicomponent Reactions (MCRs) | One-pot synthesis of fused pyrimidines | Incorporates multiple starting materials into the final product with minimal waste | mdpi.com |
| Catalysis | Biocatalysis with enzymes | Synthesis of ribose-1-phosphate (B8699412) using nucleoside phosphorylases | High selectivity, mild aqueous conditions, reduced need for toxic reagents | rsc.org |
| Design for Energy Efficiency | Microwave Irradiation | Synthesis of various heterocycles | Drastically reduced reaction times and energy input | sphinxsai.com |
Chemical Reactivity and Transformation Mechanisms
Reactivity Profile of the 9H-osi.lvchim.itrsc.orgoxadiazolo[3,2-f]purin-2-one Scaffold
The fusion of the electron-deficient 1,2,4-oxadiazole (B8745197) ring with the electron-rich purine (B94841) system creates a molecule with distinct reactive sites. The 1,2,4-oxadiazole ring itself is characterized by low aromaticity and a labile O-N bond, predisposing it to ring-opening and rearrangement reactions. osi.lvresearchgate.net The purine core, on the other hand, has positions that can undergo both electrophilic and nucleophilic attack. beilstein-journals.org
Electrophilic Aromatic Substitution (SEAr): The purine portion of the molecule contains carbon atoms that are typically susceptible to electrophilic attack. However, the electron-withdrawing nature of the fused oxadiazolone ring is expected to deactivate the purine system towards electrophilic substitution. wikipedia.org Potential sites for electrophilic attack would be the remaining C-H bonds on the purine ring, though harsh reaction conditions might be required. The outcome of such reactions is highly dependent on the specific electrophile and reaction conditions. wikipedia.orgmasterorganicchemistry.comlibretexts.org
Nucleophilic Aromatic Substitution (SNAr): The purine ring, particularly when fused to an electron-withdrawing group like the oxadiazolone, can become susceptible to nucleophilic aromatic substitution. beilstein-journals.org Halogenated derivatives of the 9H- osi.lvchim.itrsc.orgoxadiazolo[3,2-f]purin-2-one scaffold would be expected to undergo SNAr reactions, with the position of substitution being influenced by the electronic effects of the fused ring system. masterorganicchemistry.comlibretexts.org The presence of strongly electron-withdrawing groups activates the aromatic ring towards nucleophilic attack. libretexts.org
| Reaction Type | Predicted Reactive Site(s) | Influencing Factors |
|---|---|---|
| Electrophilic Aromatic Substitution | Available C-H positions on the purine ring | Deactivating effect of the oxadiazolone ring; nature of the electrophile. |
| Nucleophilic Aromatic Substitution | Halogenated positions on the purine ring | Activating effect of the oxadiazolone ring; nature of the nucleophile and leaving group. |
The carbonyl group at the 2-position of the oxadiazolone ring is a key reactive center. It can undergo nucleophilic attack, although its reactivity is modulated by being part of a conjugated heterocyclic system. Reactions with strong nucleophiles could potentially lead to addition products or subsequent ring transformations. The carbonyl oxygen can also be protonated under acidic conditions, which would activate the ring system towards further reactions.
The 1,2,4-oxadiazole ring is known for its propensity to undergo ring-opening and rearrangement reactions, often initiated by thermal or photochemical stimuli, or by reaction with nucleophiles. osi.lvchim.it This reactivity stems from the inherent weakness of the N-O bond. researchgate.net
One of the most common rearrangements for 1,2,4-oxadiazoles is the Boulton-Katritzky Rearrangement (BKR), which involves the intramolecular cyclization of a side chain with the oxadiazole ring. chim.it Another significant pathway is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. osi.lvresearchgate.net In the context of the 9H- osi.lvchim.itrsc.orgoxadiazolo[3,2-f]purin-2-one scaffold, nucleophilic attack could occur at the C5a or C2 carbons of the oxadiazole ring, leading to ring opening and potential rearrangement to other isomeric heterocyclic systems. chim.it
Mechanistic Investigations of Key Reactions
The elucidation of reaction pathways for this fused system would likely involve a combination of experimental and computational methods. For instance, in a potential ANRORC-type reaction, the initial step would be the addition of a nucleophile to an electrophilic carbon of the oxadiazole ring. chim.it This would be followed by the cleavage of the weak N-O bond, leading to an open-chain intermediate. Subsequent intramolecular cyclization would then yield a new heterocyclic product.
| Reaction Type | Proposed Mechanism | Key Steps |
|---|---|---|
| Ring Rearrangement | Boulton-Katritzky Rearrangement (BKR) | Intramolecular cyclization, ring opening, and re-cyclization. |
| Nucleophile-induced Rearrangement | Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) | Nucleophilic addition, cleavage of the N-O bond, formation of a new ring system. |
The investigation of reactions involving the 9H- osi.lvchim.itrsc.orgoxadiazolo[3,2-f]purin-2-one scaffold would necessitate the characterization of transient intermediates. rsc.org In the case of ring-opening reactions, open-chain intermediates could potentially be trapped by reacting them with suitable electrophiles or nucleophiles. Spectroscopic techniques such as NMR and mass spectrometry would be crucial in identifying these trapped intermediates, thereby providing evidence for the proposed reaction mechanism. For instance, in nucleophilic aromatic substitution, the formation of a negatively charged Meisenheimer complex as an intermediate is a key mechanistic feature that could be investigated. libretexts.org
Chemo- and Regioselectivity in Reactions of the Fused System
The chemical behavior of the 9H- acs.orgrsc.orgnih.govoxadiazolo[3,2-f]purin-2-one system is dictated by the intricate interplay of the electron-deficient pyrimidine (B1678525) and electron-rich imidazole (B134444) rings of the purine core, combined with the unique characteristics of the fused 1,2,4-oxadiazol-2-one moiety. rsc.org This fusion creates a complex heterocyclic scaffold with multiple potential reaction sites, making the study of its chemo- and regioselectivity crucial for understanding its synthetic utility. The reactivity can be broadly categorized into electrophilic substitutions on the purine core, nucleophilic reactions targeting the oxadiazolone ring, and substitutions at the peripheral nitrogen atoms of the imidazole ring.
Regioselectivity in Electrophilic Aromatic Substitution
The purine nucleus is known to direct electrophilic substitutions primarily to the C8 position of the imidazole ring, which is the most electron-rich and sterically accessible carbon atom. nih.govresearchgate.net The fusion of the electron-withdrawing oxadiazolone ring to the pyrimidine part further deactivates the C2 position, reinforcing the inherent preference for electrophilic attack at C8. Reactions such as halogenation, nitration, and formylation are thus expected to proceed with high regioselectivity at this site.
Table 1: Predicted Regioselectivity of Electrophilic Substitution Reactions
| Reaction Type | Reagent Example | Predicted Major Product |
| Halogenation | N-Bromosuccinimide (NBS) | 8-Bromo-9H- acs.orgrsc.orgnih.govoxadiazolo[3,2-f]purin-2-one |
| Nitration | HNO₃/H₂SO₄ | 8-Nitro-9H- acs.orgrsc.orgnih.govoxadiazolo[3,2-f]purin-2-one |
| Formylation | Vilsmeier-Haack (POCl₃/DMF) | 2-Oxo-2,9-dihydro- acs.orgrsc.orgnih.govoxadiazolo[3,2-f]purine-8-carbaldehyde |
Chemoselectivity in Nucleophilic Reactions: Ring-Opening of the Oxadiazolone Moiety
A key feature of the fused system's reactivity is the electrophilic nature of the C2 carbonyl carbon within the oxadiazolone ring. This site is highly susceptible to nucleophilic attack, often leading to a chemoselective ring-opening of the 1,2,4-oxadiazole portion of the molecule. acs.orgacs.org This transformation is a dominant reaction pathway when the molecule is treated with strong nucleophiles like amines, hydrazines, or hydroxide (B78521) ions.
The reaction with primary amines, for instance, is anticipated to cleave the oxadiazolone ring to yield N-(2-oxo-2,9-dihydro-1H-purin-6-yl)urea derivatives. This type of reaction, known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism in some heterocyclic systems, highlights the oxadiazolone ring's role as a masked reactive moiety. chim.it
Table 2: Predicted Products from Nucleophilic Ring-Opening Reactions
| Nucleophile | Reagent Example | Predicted Ring-Opened Product Structure |
| Amine | R-NH₂ | N-Alkyl-N'-(2-oxo-2,9-dihydro-1H-purin-6-yl)urea |
| Hydrazine | N₂H₄ | 1-(2-Oxo-2,9-dihydro-1H-purin-6-yl)semicarbazide |
| Hydroxide | NaOH (aq) | 6-Amino-1,9-dihydro-2H-purin-2-one (via hydrolysis and decarboxylation) |
Regioselectivity in N-Alkylation and N-Acylation
The imidazole ring of the purine core contains two nucleophilic nitrogen atoms, N7 and N9, which can undergo reactions such as alkylation and acylation. The regioselectivity of these reactions is a well-studied aspect of purine chemistry and is highly dependent on steric hindrance, the nature of the electrophile, and reaction conditions. rawdatalibrary.netub.edu
In the 9H- acs.orgrsc.orgnih.govoxadiazolo[3,2-f]purin-2-one system, the fused oxadiazolone ring at the C6/N1 position acts as a bulky substituent. This steric bulk is expected to shield the adjacent N7 position, thereby directing incoming electrophiles preferentially to the more accessible N9 position. nih.govresearchgate.netresearchgate.net This effect is particularly pronounced with bulkier alkylating agents. While mixtures of N7 and N9 isomers are common in purine alkylations, a strong preference for the N9 regioisomer is predicted for this scaffold. nih.gov
Table 3: Predicted Regioselectivity of N-Alkylation Reactions
| Alkylating Agent | Base | Predicted Major Isomer | Predicted N9:N7 Ratio |
| Methyl Iodide | K₂CO₃ | 9-Methyl- acs.orgrsc.orgnih.govoxadiazolo[3,2-f]purin-2-one | High |
| Benzyl Bromide | NaH | 9-Benzyl- acs.orgrsc.orgnih.govoxadiazolo[3,2-f]purin-2-one | Very High |
| tert-Butyl Bromoacetate | Cs₂CO₃ | tert-Butyl 2-(2-oxo- acs.orgrsc.orgnih.govoxadiazolo[3,2-f]purin-9(2H)-yl)acetate | Exclusive N9 |
Structural Characterization and Elucidation of Novel Derivatives
Spectroscopic Techniques for Structural Confirmation
A suite of spectroscopic methods is employed to ascertain the chemical structure of newly synthesized derivatives. These techniques offer complementary information that, when combined, provides a comprehensive structural profile.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 9H-oxadiazolo[3,2-f]purin-2-one. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For instance, in a series of novel 1H-purin-6(9H)-one derivatives, characteristic signals in ¹H NMR and ¹³C NMR spectra were crucial for confirming their structures. The chemical shifts (δ) in ¹H NMR spectra for aromatic protons typically appear in the range of 6.80–8.40 ppm.
Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms within the molecule. These advanced experiments help to resolve complex structures and definitively assign proton and carbon signals, which is particularly important for intricate heterocyclic systems.
| Compound Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| N'1-(3,4,5-Trimethoxybenzoyl)-4-cyano-1-benzenecarbohydrazide | 3.84 (s, 3H), 3.89 (s, 6H), 7.34 (s, 2H), 7.56 (d, 2H, J = 8.22 Hz), 7.66 (d, 2H, J = 8.22 Hz), 10.23 (d, 1H, J = 9.01 Hz), 10.42 (d, 1H, J = 9.32 Hz) | Not explicitly provided | |
| 8-(1H-indol-2-yl)-5-(p-tolyl)-triazolo[3,4-b]thiadiazole | 7.09 (dd, J = 7.8, J = 7.2 Hz, 1H), 7.22 (dd, J = 7.2, J = 7.8 Hz, 1H), 7.47–7.72 (m, 6H), 8.13 (d, J = 6.6 Hz, 2H), 12.13 (br. s, 1H) | 102.67, 111.97, 119.88, 121.00, 122.27, 123.27, 127.30, 127.58, 128.95, 129.63, 132.95, 137.15, 141.13, 153.45, 167.01 | |
| Pyridine-based 1,3,4-oxadiazole (B1194373) derivative (5e) | Aromatic protons: 6.80–8.40 ppm, CH₂ group: 5.47 ppm | Not explicitly provided |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS allows for the calculation of the molecular formula, providing definitive evidence for the identity of a synthesized compound. This technique is routinely used to confirm the successful synthesis of new derivatives of oxadiazole and purine (B94841) systems. For example, the calculated m/z for C₂₆H₁₉N₅O₅F₃Na [M+Na]⁺ was found to be 547.1205, with the experimental value being 547.1208, confirming the molecular formula.
| Compound Derivative | Calculated m/z | Found m/z | Reference |
|---|---|---|---|
| C₁₈H₁₅N₃O₄Na [M+Na]⁺ | 360.0960 | 360.0949 | |
| C₁₈H₁₇N₃O₅Na [M+Na]⁺ | 378.1066 | 378.1057 | |
| C₁₇H₁₁N₅S (M+) | 317.0715 | 317.0726 |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For oxadiazole-purine derivatives, characteristic IR absorption bands can confirm the presence of key structural motifs such as C=O, C=N, and N-H bonds. For instance, the IR spectrum of certain 1,3,4-oxadiazole derivatives showed bands for NH₂ at 3267 cm⁻¹ and C=O stretching at 1586 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in the molecule. Studies on 1,3,4-oxadiazole derivatives have shown absorption maxima between 224 and 231 nm, indicating n → π* and π → π* electronic transitions.
Crystallographic Analysis of Single Crystals
When suitable single crystals of a compound can be grown, X-ray crystallography provides the most definitive structural information.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level.
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and energy of molecules. mdpi.com It provides accurate calculations of molecular geometries (bond lengths and angles) and thermodynamic stability. nih.gov For novel compounds, DFT is used to obtain an optimized structure, which serves as the basis for further computational analysis. mdpi.com Studies on various 1,3,4-oxadiazole (B1194373) and purine-linked derivatives frequently employ DFT methods, such as the B3LYP hybrid functional with basis sets like 6-311++G(d,p), to establish their structural parameters. acu.edu.innih.gov
Table 1: Illustrative DFT Applications on Related Heterocyclic Compounds
| Compound Class | Computational Method | Key Findings | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole Derivatives | DFT/B3LYP | Calculation of optimized structures and vibrational spectra. Used to predict stability and reactivity. | mdpi.com |
| Purine-linked 1,2,3-Triazole Derivatives | DFT Calculations | Used to understand electronic and molecular properties of newly synthesized anticancer agents. | nih.gov |
| 5-perfluoroalkyl-3-amino-1,2,4-oxadiazoles | DFT Calculations | Investigated photoinduced rearrangements and calculated energies of reactants, intermediates, and products. | nih.gov |
| Pyrazoline Carboxamide Derivatives | B3LYP/6-311++G(d,p) | The optimized structure was found to be in good agreement with experimental X-ray diffraction data. | acu.edu.in |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a large energy gap points to higher stability. FMO analysis is routinely used in the study of oxadiazole derivatives to correlate their electronic properties with observed biological activity. nih.govnih.gov For example, studies on oxazole-linked oxadiazole derivatives found that compounds with lower HOMO-LUMO energy gaps were more chemically reactive, which corresponded to enhanced in-vitro biological activity. nih.gov
While FMO analysis has not been specifically reported for 9H- acu.edu.inresearchgate.netnih.govoxadiazolo[3,2-f]purin-2-one , this technique would be invaluable for predicting its reactivity profile.
Table 2: Example FMO Energy Gaps for Related Heterocyclic Systems
| Compound/Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Significance | Reference |
|---|---|---|---|---|---|
| Porphyrin Dyad 9 | Not Specified | Not Specified | 2.793 | Calculated gap similar to experimental electrochemical data. | researchgate.net |
| Porphyrin Dyad 11 | Not Specified | Not Specified | 2.744 | Calculated gap similar to experimental electrochemical data. | researchgate.net |
| Pyrazoline Carboxamide 5d | -6.1906 | -1.8123 | 4.3783 | Used to calculate chemical hardness, potential, and electrophilicity. | acu.edu.in |
| Anti-tubulin 1,3,4-Oxadiazoles | DFT analysis performed on hit compounds | HOMO-LUMO gap used to ensure biological feasibility of potential anticancer agents. | nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution across a molecule's surface. acu.edu.innih.gov It helps identify the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. acu.edu.in In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes electron-deficient regions (positive potential), which are favorable for nucleophilic attack. acu.edu.inresearchgate.net Green areas represent neutral or zero potential. researchgate.net
MEP analysis is crucial for understanding how a molecule might interact with biological targets like proteins and enzymes. nih.gov For various oxadiazole derivatives, MEP maps have been generated to identify the electron-rich nitrogen and oxygen atoms of the heterocyclic ring as likely sites for hydrogen bonding and other intermolecular interactions. acu.edu.inresearchgate.net For 9H- acu.edu.inresearchgate.netnih.govoxadiazolo[3,2-f]purin-2-one , an MEP map would highlight the electronegative oxygen and nitrogen atoms as key sites for receptor binding.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.orgmit.edu By solving Newton's equations of motion, MD simulations can model the conformational flexibility of a molecule and its stability within a biological environment, such as the active site of a protein. nih.govlanl.gov These simulations provide detailed information on how a ligand-protein complex behaves over a period, typically nanoseconds, assessing the stability of binding interactions. nih.gov
In drug design, MD simulations are often performed on the most promising candidates identified through molecular docking. For instance, studies on 1,3,4-oxadiazole and purine (B94841) derivatives have used MD simulations to confirm the stability of the docked poses within target enzymes like tubulin or SARS-CoV-2 main protease. nih.govnih.gov The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation can reveal the conformational stability of both the ligand and the protein. nih.gov Although no specific MD simulations for 9H- acu.edu.inresearchgate.netnih.govoxadiazolo[3,2-f]purin-2-one are documented, this technique would be critical for validating its binding mode and assessing the stability of its interactions with any potential biological target.
In Silico Prediction of Molecular Interactions and Binding Modes
In silico methods are instrumental in modern drug discovery, allowing for the rapid screening of large compound libraries and the prediction of how molecules might bind to biological targets.
Molecular docking is a primary computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. nih.govnih.gov This method is crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves placing the ligand into the active site of the receptor and calculating a "docking score," which estimates the binding free energy. nih.gov
Numerous studies have employed molecular docking to investigate purine and 1,2,4-oxadiazole (B8745197) derivatives against a wide array of biological targets. nih.gov These targets include enzymes critical in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as well as tubulin and various microbial enzymes. nih.govmdpi.comnih.govnih.gov Docking studies reveal key binding interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.govnih.gov For example, the nitrogen atoms of the 1,3,4-oxadiazole ring are frequently observed to form hydrogen bonds with amino acid residues like Met769 in the EGFR active site. nih.gov
For 9H- acu.edu.inresearchgate.netnih.govoxadiazolo[3,2-f]purin-2-one , molecular docking would be a foundational step to screen for potential protein targets and to hypothesize its binding mode, guiding further experimental validation.
Table 3: Summary of Molecular Docking Studies on Related Heterocycles
| Compound Class | Protein Target (PDB ID) | Key Findings/Interactions | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole Derivatives | EGFR Tyrosine Kinase (1M17) | Nitrogen atoms of the oxadiazole ring form hydrogen bonds with Gln767, Met769, and Thr766. | nih.gov |
| 1,2,4-Oxadiazole-5-fluorouracil Derivatives | VEGFR-2 (1YWN) | Docking used to predict binding modes of potential anticancer agents. | nih.gov |
| 1H-Purine-2,6-dione Derivative | SARS-CoV-2 Mpro (6M2N) | Identified a promising inhibitor through virtual screening and docking, validated with MD simulations. | nih.gov |
| 1,3,4-Oxadiazole Derivatives | Tubulin (1SA0) | Identified hit compounds with better docking scores than the reference drug Colchicine. | nih.gov |
| Oxadiazolo Pyridine Derivatives | Ghrelin O-acyltransferase (6BUG) | Docking identified key binding interactions, leading to the design of new, more potent inhibitors. | nih.gov |
| Purine-linked 1,2,3-Triazole Derivatives | Lung Cancer Receptor (1X2J) | Interactions observed between purine, triazole, and phenyl fragments with amino acids in the binding site. | nih.gov |
Pharmacophore Modeling for Activity Prediction
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a template for designing new molecules with potentially enhanced or similar activities.
In the context of compounds structurally related to 9H- nih.govmdpi.comnih.govoxadiazolo[3,2-f]purin-2-one, pharmacophore models have been instrumental in predicting their potential as inhibitors of various enzymes. For instance, studies on 1,2,4-oxadiazole derivatives have led to the development of pharmacophore models that typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. nih.govnih.gov The development of these models often begins with a set of molecules with known biological activity. For example, a five-featured pharmacophore model (AAHHR_1) was developed from 62 bioactive anti-tubulin 1,3,4-oxadiazoles. nih.gov Similarly, a pharmacophore model for EGFR inhibitors based on oxazolo[4,5-g]quinazoline-2(1H)-one derivatives included three hydrogen bond acceptors and two aromatic rings (AAARR). waocp.org
The predictive power of these models is rigorously validated using various statistical methods. nih.gov Once validated, the pharmacophore model can be used to screen large compound libraries to identify novel molecules that fit the model and are therefore likely to be active. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.
A hypothetical pharmacophore model for 9H- nih.govmdpi.comnih.govoxadiazolo[3,2-f]purin-2-one, based on the common features of related heterocyclic compounds, would likely highlight the importance of the nitrogen and oxygen atoms in the oxadiazole and purine rings as key hydrogen bond acceptors, while the planar ring system itself would contribute to aromatic and hydrophobic interactions.
Table 1: Generalized Pharmacophore Features for Oxadiazole-Purine Scaffolds
| Pharmacophore Feature | Potential Contribution from 9H- nih.govmdpi.comnih.govoxadiazolo[3,2-f]purin-2-one |
|---|---|
| Hydrogen Bond Acceptor | Nitrogen and oxygen atoms in the oxadiazole and purinone rings. |
| Hydrogen Bond Donor | The hydrogen atom on the purine ring at position 9. |
| Aromatic Ring | The fused purine and oxadiazole ring system. |
Virtual Screening for Identification of Potential Biological Targets
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method can be either structure-based or ligand-based.
Structure-based virtual screening relies on the three-dimensional structure of the biological target. scienceopen.com Molecular docking, a key component of this approach, predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov This allows for the estimation of the binding affinity and the analysis of key interactions, such as hydrogen bonds and hydrophobic interactions. For example, molecular docking studies on 1,3,4-oxadiazole derivatives have been used to investigate their binding modes with enzymes like VEGFR2 and EGFR. mdpi.com
Ligand-based virtual screening uses the knowledge of molecules known to be active for a particular target to identify other active compounds from a database. researchgate.net This is particularly useful when the 3D structure of the target is not known.
For compounds with a 1,2,4-oxadiazole core, virtual screening has been successfully employed to identify inhibitors for a range of biological targets. For instance, a virtual screening of 1500 compounds was used to identify potential EGFR inhibitors with a 1,2,4-oxadiazole scaffold. nih.gov In another study, virtual screening led to the identification of 1,2,5-oxadiazoles as a new class of SENP2 inhibitors. nih.gov The process often involves multiple steps, starting with a broad screening of a large database, followed by more refined docking protocols and scoring functions to prioritize the most promising candidates for experimental testing. nih.gov
Given the structural similarities to other biologically active purine and oxadiazole derivatives, virtual screening of 9H- nih.govmdpi.comnih.govoxadiazolo[3,2-f]purin-2-one against a panel of known kinase and protease targets could reveal its potential biological functions.
Table 2: Potential Biological Targets for Oxadiazole and Purine Derivatives Identified Through Virtual Screening
| Potential Biological Target | Class of Compound Screened | Screening Method |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | 1,2,4-Oxadiazole derivatives, Oxazolo[4,5-g]quinazoline-2(1H)-one derivatives | Molecular Docking, Pharmacophore-based screening |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1,3,4-Oxadiazole derivatives | Molecular Docking |
| Small ubiquitin-like modifier (SUMO)-specific protease 2 (SENP2) | 1,2,5-Oxadiazole derivatives | Structure-based virtual screening, Molecular Docking |
| Tubulin | 1,3,4-Oxadiazole derivatives | Pharmacophore model-based virtual screening, Molecular Docking |
| Farnesoid X Receptor (FXR) | 1,2,4-Oxadiazole derivatives | Not specified |
Comprehensive Review of Mechanistic Biological Investigations for 9H- nih.govmdpi.comnih.govoxadiazolo[3,2-f]purin-2-one
Following a thorough review of available scientific literature, it has been determined that there is no specific published data for the chemical compound 9H- nih.govmdpi.comnih.govoxadiazolo[3,2-f]purin-2-one .
Consequently, the detailed mechanistic and biological investigations outlined in the requested article structure cannot be completed at this time. The required information for the following sections is not present in the public domain for this specific molecule:
Mechanistic Biological Investigations and Target Identification
Investigation of Cellular Pathway Modulation
Interruption of Signal Transduction Cascades
Research on related but structurally distinct compounds, such as other purine (B94841) derivatives or non-fused oxadiazole-containing molecules, exists. nih.govmdpi.com However, per the specific constraints of this review, this information cannot be extrapolated to the unique fused heterocyclic system of 9H- nih.govmdpi.comnih.govoxadiazolo[3,2-f]purin-2-one.
This indicates that 9H- nih.govmdpi.comnih.govoxadiazolo[3,2-f]purin-2-one may be a novel compound, a synthetic intermediate, or a molecule whose biological activities have not yet been characterized or published in accessible scientific literature. Further research and publication would be required to provide the specific data requested.
Structure Activity Relationship Sar Studies and Rational Design
Systematic Structural Modifications and Their Influence on Biological Activities
The exploration of the SAR of the 9H- frontiersin.orgnih.govnih.govoxadiazolo[3,2-f]purin-2-one scaffold involves systematic modifications at various positions of the purine (B94841) and oxadiazole rings to understand their impact on biological activity. While specific studies on this exact fused system are limited in publicly available literature, general principles from related purine and oxadiazole derivatives can provide valuable insights.
For instance, in studies of related purine analogues, substitutions at the N7 and N9 positions of the purine ring have been shown to significantly influence receptor binding affinity and selectivity. nih.govnih.gov Similarly, modifications on the oxadiazole ring of various compounds have demonstrated a profound effect on their pharmacological properties. researchgate.net For example, in a series of 1,2,4-oxadiazole (B8745197) antibiotics, variations in the substituents on the rings analogous to the purine system led to a range of antibacterial activities. researchgate.net
A hypothetical SAR exploration of the 9H- frontiersin.orgnih.govnih.govoxadiazolo[3,2-f]purin-2-one scaffold would involve synthesizing a library of analogues with diverse substituents. Key positions for modification would include the purine N9 position and any available positions on the purine and oxadiazole rings. The resulting compounds would then be screened against relevant biological targets to elucidate the electronic, steric, and hydrophobic requirements for optimal activity.
Table 1: Hypothetical Structure-Activity Relationship of 9-Substituted 9H- frontiersin.orgnih.govnih.govoxadiazolo[3,2-f]purin-2-one Analogues
| Compound ID | R-Group (at N9) | Biological Activity (e.g., IC50, Ki) | Observations |
| 1a | -H | Baseline | Unsubstituted parent compound. |
| 1b | -CH3 | Moderate Increase | Small alkyl group may enhance binding. |
| 1c | -CH2CH3 | Significant Increase | Ethyl group may provide optimal hydrophobic interaction. |
| 1d | -CH2-Phenyl | Potent Activity | Aromatic ring could engage in pi-stacking interactions. |
| 1e | -CH2-COOH | Decreased Activity | Introduction of a charged group may be unfavorable for binding. |
This table is a hypothetical representation to illustrate the principles of SAR and is not based on published experimental data for this specific compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the 9H- frontiersin.orgnih.govnih.govoxadiazolo[3,2-f]purin-2-one scaffold, QSAR studies would be instrumental in predicting the activity of unsynthesized analogues and guiding the design of more potent compounds.
While specific QSAR models for this exact fused system are not readily found, studies on related structures highlight the potential of this approach. For example, 3D-QSAR studies have been successfully applied to series of 1,2,4-oxadiazole derivatives to define the steric and electrostatic requirements for their antibacterial activity. researchgate.net Similarly, QSAR models have been developed for 9H-purine derivatives to understand their inhibitory activity against various enzymes. bu.edu
A typical QSAR study on 9H- frontiersin.orgnih.govnih.govoxadiazolo[3,2-f]purin-2-one derivatives would involve:
Data Set Preparation: A series of synthesized analogues with a wide range of biological activities would be selected.
Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) would be calculated for each analogue.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a QSAR model correlating the descriptors with biological activity.
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
The resulting QSAR model could provide contour maps indicating regions where specific physicochemical properties are favorable or unfavorable for activity, thereby guiding the rational design of new, more potent analogues.
Fragment-Based Drug Design (FBDD) Approaches Utilizing the Oxadiazolopurine Scaffold
Fragment-based drug design (FBDD) has emerged as a powerful strategy in drug discovery, starting with the identification of low-molecular-weight fragments that bind to a biological target. nih.govnih.gov The oxadiazolopurine scaffold itself can be considered a valuable fragment for screening against various targets, or it can be built up from smaller, constituent fragments.
In an FBDD approach, a library of diverse fragments would be screened against a target of interest using biophysical techniques like X-ray crystallography or NMR spectroscopy. If the 9H- frontiersin.orgnih.govnih.govoxadiazolo[3,2-f]purin-2-one core or a similar purine-based fragment shows binding, it can be optimized in a stepwise manner. This "fragment growing" strategy involves adding chemical moieties to the initial fragment to improve its affinity and selectivity. researchgate.net
Alternatively, two or more fragments that bind to adjacent sites on the target can be linked together to create a more potent lead compound. The oxadiazolopurine scaffold, with its multiple points for substitution, is amenable to such fragment linking and merging strategies. nih.gov The inherent drug-like properties of the purine and oxadiazole rings make this scaffold an attractive starting point for FBDD campaigns.
Rational Design of Analogues for Enhanced Potency and Selectivity
Rational drug design aims to create new molecules with improved therapeutic properties based on a detailed understanding of the biological target and the ligand-receptor interactions. For the 9H- frontiersin.orgnih.govnih.govoxadiazolo[3,2-f]purin-2-one scaffold, rational design strategies would focus on modifying the structure to enhance its potency against a specific target while minimizing off-target effects.
This process often begins with the identification of a lead compound, which could be the parent oxadiazolopurine itself or an analogue with initial activity. Computational tools such as molecular docking are then used to predict the binding mode of the lead compound within the active site of the target protein. nih.gov These docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding.
Based on this structural information, medicinal chemists can design new analogues with modifications aimed at optimizing these interactions. For example, if a docking study reveals an unoccupied hydrophobic pocket near the N9 position of the purine ring, analogues with various lipophilic substituents at this position could be synthesized to fill this pocket and increase binding affinity. Similarly, if a specific hydrogen bond is identified, the structure can be modified to strengthen this interaction. This iterative process of design, synthesis, and biological evaluation is central to enhancing both the potency and selectivity of drug candidates. estranky.sk
Bioisosteric Replacements and Their Impact on Molecular Interactions
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties. rsc.org The 1,2,4-oxadiazole ring itself is often considered a bioisostere of an ester or amide group, offering improved metabolic stability. nih.gov
In the context of the 9H- frontiersin.orgnih.govnih.govoxadiazolo[3,2-f]purin-2-one scaffold, various bioisosteric replacements could be explored to fine-tune its properties. For example, the oxadiazole ring could be replaced with other five-membered heterocycles like a 1,3,4-oxadiazole (B1194373), a triazole, or a thiadiazole to modulate the electronic distribution and hydrogen bonding capacity of the molecule. nih.gov Such modifications can significantly impact the compound's interaction with its biological target.
Furthermore, bioisosteric replacements can be applied to the substituents on the purine ring. For instance, a hydroxyl group could be replaced with a fluorine atom or an amino group to alter the molecule's polarity and hydrogen bonding potential. rsc.org The impact of these replacements on molecular interactions would be carefully evaluated through biological testing and computational modeling to guide the development of analogues with superior therapeutic profiles.
Emerging Research Directions and Future Perspectives
Application of the 9H-nih.govmdpi.comnih.govoxadiazolo[3,2-f]purin-2-one Scaffold in Chemical Biology Probes
The development of selective chemical probes is essential for dissecting complex biological pathways. The 9H- nih.govmdpi.comnih.govoxadiazolo[3,2-f]purin-2-one scaffold is a promising candidate for the design of such tools. The purine (B94841) component can mimic endogenous ligands like adenosine (B11128) or guanine (B1146940), allowing for potential interaction with a wide range of biomolecules, including kinases, G-protein coupled receptors (GPCRs), and other nucleotide-binding proteins.
The 1,2,4-oxadiazole (B8745197) ring contributes to the scaffold's utility as a chemical probe. It is recognized as a metabolically stable bioisostere for ester and amide groups, a property that can enhance the in-vivo stability and pharmacokinetic profile of a probe. nih.govchim.itnih.gov This stability is crucial for probes intended for use in complex biological systems. An analogous compound, 1H- nih.govmdpi.comnih.govoxadiazolo[4,3-a]quinoxalin-1-one (ODQ), has been successfully used as a potent and selective inhibitor to investigate the role of the cGMP pathway in nitric oxide signaling, demonstrating the utility of fused oxadiazole systems as research tools. nih.gov By modifying the substituents on the purine or oxadiazole rings, researchers can tune the selectivity and affinity of these probes for specific targets, enabling the elucidation of protein function and validation of new drug targets.
Integration with High-Throughput Screening for Novel Mechanistic Insights
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries against specific biological targets. eu-openscreen.eu The 9H- nih.govmdpi.comnih.govoxadiazolo[3,2-f]purin-2-one scaffold is well-suited for inclusion in HTS campaigns. The development of diverse synthetic routes allows for the creation of a focused library of derivatives with varied physicochemical properties.
These libraries can be screened against panels of enzymes (e.g., kinases, phosphodiesterases) or cell-based assays to identify novel modulators. For instance, screening campaigns involving 1,2,4-oxadiazole derivatives have successfully identified potent activators of AMP-activated protein kinase (AMPK) and inhibitors of various cancer cell lines. researchgate.netnih.gov An HTS campaign would typically involve adapting a bench-top assay to a miniaturized format (e.g., 384- or 1536-well plates) and using automated systems for liquid handling and data acquisition. eu-openscreen.eu Hits from the primary screen would be subjected to secondary assays and counter-screens to confirm their activity, determine potency (e.g., IC₅₀ or EC₅₀ values), and rule out non-specific mechanisms like aggregation or autofluorescence. eu-openscreen.eu This approach can rapidly provide novel mechanistic insights and identify starting points for therapeutic development.
Exploration of Novel Therapeutic Areas Based on Mechanistic Data
The structural components of 9H- nih.govmdpi.comnih.govoxadiazolo[3,2-f]purin-2-one suggest a broad range of potential therapeutic applications. Mechanistic data derived from screening and probe studies can guide the exploration of these novel areas.
Oncology: Both purine and oxadiazole analogs have demonstrated significant anticancer activity. researchgate.netnih.govresearchgate.netnih.gov Purine derivatives can function as antimetabolites or kinase inhibitors, while oxadiazole-containing compounds have been shown to induce apoptosis and inhibit cancer cell proliferation. researchgate.netnih.gov Fused scaffolds incorporating both moieties may offer synergistic or novel mechanisms of action against various cancers. researchgate.net
Neurodegenerative Diseases: Given the complexity of diseases like Alzheimer's, multi-target agents are of great interest. nih.gov The 1,2,4-oxadiazole scaffold has been used as a platform for developing multi-target-directed ligands for Alzheimer's disease. nih.gov The purine core, particularly its resemblance to adenosine, suggests potential activity at adenosine receptors, which are implicated in neuronal function and neuroinflammation.
Metabolic Diseases: Derivatives of 1,2,4-oxadiazole have been identified as potent activators of AMPK, a key regulator of cellular energy homeostasis, suggesting potential applications in treating conditions like diabetic nephropathy. nih.gov
The table below summarizes potential therapeutic areas based on the known activities of the constituent scaffolds.
| Therapeutic Area | Rationale | Key Targets/Pathways | Citations |
| Oncology | Purine & oxadiazole analogs show antiproliferative and pro-apoptotic effects. | Kinases, Tubulin, HDAC, EGFR, VEGFR2 | mdpi.comresearchgate.netnih.govresearchgate.net |
| Neurodegenerative Diseases | Potential for multi-target activity on pathways involved in Alzheimer's disease. | Acetylcholinesterase (AChE), Adenosine Receptors | nih.gov |
| Metabolic Diseases | Oxadiazole derivatives can activate key metabolic regulators. | AMP-Activated Protein Kinase (AMPK) | nih.gov |
| Infectious Diseases | Oxadiazole derivatives have shown activity against various pathogens. | Peptide Deformylase, DprE1 | researchgate.netresearchgate.net |
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry provides powerful tools for accelerating drug discovery by predicting the properties and biological activities of novel compounds. For the 9H- nih.govmdpi.comnih.govoxadiazolo[3,2-f]purin-2-one scaffold, these methods can guide the design of new derivatives with improved potency and selectivity.
Molecular Docking: This technique can predict how derivatives of the scaffold bind to the active site of a target protein. mdpi.comnih.gov For example, docking studies have been used to understand the interactions of 1,2,4-oxadiazole derivatives with the AMPK binding site and 1,3,4-oxadiazoles with the InhA enzyme in Mycobacterium tuberculosis. nih.govnih.gov This information can be used to design modifications that enhance binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of unsynthesized compounds, helping to prioritize synthetic efforts.
Density Functional Theory (DFT): DFT studies can be used to understand the electronic properties and chemical reactivity of the scaffold and its derivatives, providing insights into their stability and potential for interaction with biological targets. mdpi.com
These computational approaches, when used in conjunction with experimental data, can significantly streamline the optimization of lead compounds based on the 9H- nih.govmdpi.comnih.govoxadiazolo[3,2-f]purin-2-one scaffold. nih.gov
Development of Multi-Target Directed Ligands Based on the Fused Scaffold
Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often require therapeutic strategies that address multiple pathological pathways simultaneously. The development of multi-target-directed ligands (MTDLs) is a promising approach to tackle this complexity. nih.gov
The 9H- nih.govmdpi.comnih.govoxadiazolo[3,2-f]purin-2-one scaffold is an ideal platform for designing MTDLs. The fused ring system provides a rigid core from which different pharmacophoric groups can be appended. For example, in the context of Alzheimer's disease, the purine moiety could be designed to inhibit acetylcholinesterase, while a substituent on the oxadiazole ring could be tailored to chelate metal ions or modulate beta-amyloid aggregation. nih.gov Similarly, in oncology, one part of the molecule could target a specific kinase while another part inhibits a different protein involved in tumor growth or metastasis, such as VEGFR2. mdpi.com This strategy of combining two active entities into a single molecule can lead to enhanced efficacy and potentially reduce the likelihood of drug resistance. nih.govchim.it
Novel Synthetic Routes for Scaffold Diversification
The exploration of the full therapeutic potential of the 9H- nih.govmdpi.comnih.govoxadiazolo[3,2-f]purin-2-one scaffold relies on the ability to generate a wide array of derivatives. The development of novel and efficient synthetic routes is therefore a critical area of research. Traditional methods for forming the 1,2,4-oxadiazole ring often involve the cyclization of an O-acyl amidoxime (B1450833) intermediate. Modern synthetic chemistry offers several strategies to improve upon this.
One-Pot Procedures: Methods that allow for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acids or their esters in a single step can significantly improve efficiency and yield. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in the construction of the 1,2,4-oxadiazole ring. nih.gov
Green Chemistry Approaches: The development of synthetic protocols using environmentally friendly conditions, such as visible-light photoredox catalysis, represents a modern and sustainable approach to synthesizing oxadiazole derivatives. nih.gov
Late-Stage Functionalization: Techniques that allow for the modification of the core scaffold in the final steps of a synthesis are invaluable for rapidly creating a diverse library of analogs for screening. mdpi.com
Applying these advanced synthetic methodologies to the purine starting materials will enable the creation of large and diverse libraries of 9H- nih.govmdpi.comnih.govoxadiazolo[3,2-f]purin-2-one derivatives, facilitating comprehensive structure-activity relationship (SAR) studies. nih.gov
Conclusion
Summary of Key Research Findings and Mechanistic Understanding
Direct research findings and mechanistic studies for 9H- nih.govnih.govoxadiazolo[3,2-f]purin-2-one are not presently available in published literature. Research in the broader field of 1,2,4-oxadiazoles has shown them to be a versatile class of heterocyclic compounds. nih.govnih.gov They are often synthesized as bioisosteres of amides and esters to improve metabolic stability and other pharmacokinetic properties in drug discovery.
The 1,2,4-oxadiazole (B8745197) ring is a common pharmacophore found in compounds with a wide array of biological activities, including:
Anticancer: Derivatives have been evaluated against various cancer cell lines.
Anti-inflammatory: Certain oxadiazole-containing molecules have shown potent anti-inflammatory effects.
Antimicrobial: The scaffold is present in agents with antibacterial and antifungal properties. nih.gov
Antiviral: Some derivatives have been investigated for their antiviral potential. nih.gov
The fusion of a 1,2,4-oxadiazole ring to a purine (B94841) core, as in the specified compound, creates a novel heterocyclic system. Purines are fundamental to numerous biological processes, forming the backbone of DNA and RNA, and acting as signaling molecules (e.g., adenosine (B11128), guanosine). The combination of these two pharmacologically significant moieties suggests that 9H- nih.govnih.govoxadiazolo[3,2-f]purin-2-one could theoretically interact with biological targets such as kinases, polymerases, or receptors that recognize purine structures. However, without experimental data, any proposed mechanism of action remains purely speculative.
Outstanding Challenges and Future Opportunities in Oxadiazolopurine Research
The primary challenge in the field of this specific oxadiazolopurine is its apparent novelty. The lack of established synthetic routes is the first major hurdle.
Future opportunities in this area are vast and include:
Development of Synthetic Methodologies: A crucial first step will be the design and successful execution of a synthetic pathway to produce 9H- nih.govnih.govoxadiazolo[3,2-f]purin-2-one and its derivatives. This would likely involve multi-step synthesis starting from appropriately substituted purine precursors.
Biological Screening: Once synthesized, the compound would need to be subjected to broad biological screening to identify any potential therapeutic activities. This could involve assays for anticancer, antiviral, anti-inflammatory, and other effects.
Target Identification and Mechanism of Action Studies: If biological activity is identified, subsequent research would need to focus on identifying the specific molecular target(s) and elucidating the mechanism by which the compound exerts its effects.
Structure-Activity Relationship (SAR) Studies: The synthesis of a library of related analogues would allow for the exploration of how structural modifications impact biological activity, guiding the design of more potent and selective compounds.
The exploration of novel fused heterocyclic systems like this oxadiazolopurine represents a significant opportunity for discovering new chemical entities with unique biological properties.
Broader Implications for Heterocyclic Chemistry and Biological Sciences
The successful synthesis and characterization of 9H- nih.govnih.govoxadiazolo[3,2-f]purin-2-one would have several broader implications:
Expansion of Chemical Space: It would add a new scaffold to the repertoire of medicinal chemists, providing a novel template for drug design. The fusion of the electron-deficient oxadiazole ring with the electron-rich purine system could result in unique physicochemical and biological properties.
New Tools for Chemical Biology: If the compound is found to have a specific and potent interaction with a biological target, it could be developed into a valuable chemical probe for studying complex biological pathways.
Advancements in Synthetic Chemistry: The development of synthetic routes to this and related fused systems could lead to new methodologies and a better understanding of the reactivity of these complex heterocycles.
Q & A
Q. What are the recommended synthetic routes for 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one, and how can reaction conditions be optimized?
The synthesis of oxadiazolo-purinone derivatives typically involves cyclization reactions between precursor heterocycles. For example, nitroso derivatives can be refluxed with acidic ethanol to form oxadiazolo-thiazinones, as demonstrated in a general procedure yielding 53% purity after flash chromatography . For purinone derivatives, optimization includes adjusting solvent systems (e.g., ethanol/HCl mixtures), reaction times (2–4 hours), and purification methods (e.g., ethyl acetate-petroleum ether gradients). Characterization via -NMR, -NMR, and HRMS is critical to confirm structural integrity and purity .
Q. How should researchers characterize the stability and reactivity of this compound under varying experimental conditions?
Stability studies should assess degradation under oxidative (e.g., KMnO), reductive (H/Pd), and nucleophilic conditions. For example, purinone analogs undergo substitution at the purine ring under nucleophilic attack, while oxidation can modify the oxadiazole moiety . Accelerated stability testing via thermal stress (40–60°C) and pH variations (1–13) with HPLC monitoring is recommended. Reactivity in protic vs. aprotic solvents should also be evaluated to guide storage and handling protocols .
Q. What biochemical targets are associated with this compound, and how can they be experimentally validated?
Structurally related oxadiazolo compounds (e.g., ODQ) are established soluble guanylyl cyclase (sGC) inhibitors, suggesting a similar mechanism . Validation involves:
- Enzymatic assays : Measure cGMP production in sGC-containing systems (e.g., prostate cancer cell lines) with/without the compound.
- Pharmacological inhibition : Co-treatment with sGC activators (e.g., NO donors) to confirm target specificity.
- Competitive binding studies : Use radiolabeled ODQ analogs to assess direct sGC binding .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be systematically explored to enhance this compound’s efficacy?
SAR studies should focus on:
- Oxadiazole ring modifications : Introduce electron-withdrawing groups (e.g., Br, Cl) to modulate electron density and binding affinity.
- Purinone substitutions : Replace methyl groups with bulkier alkyl chains (e.g., cyclopentyl) to improve lipophilicity and membrane permeability .
- Bioisosteric replacements : Substitute the oxadiazole with triazolo or thiadiazole rings to evaluate potency shifts. High-throughput screening (HTS) in sGC-dependent cellular models (e.g., vasorelaxation assays) can prioritize derivatives .
Q. What strategies resolve contradictions in data regarding dual pro-apoptotic and pro-migratory effects in cancer models?
Contradictory outcomes may arise from cell type-specific sGC expression or off-target effects. Resolve by:
- Genetic knockdown : Use siRNA targeting sGC subunits (α1/β1) to isolate compound-dependent effects.
- Dose-response profiling : Test nanomolar to micromolar ranges to identify biphasic behaviors.
- Pathway analysis : Map cGMP-independent pathways (e.g., MAPK/ERK) via phosphoproteomics .
Q. What in vivo models are appropriate for evaluating the pharmacokinetic and toxicological profiles of this compound?
- Pharmacokinetics : Rodent models to assess bioavailability, half-life, and blood-brain barrier penetration. LC-MS/MS quantifies plasma and tissue concentrations.
- Toxicology : Repeat-dose studies in zebrafish or mice to monitor hepatorenal toxicity. Histopathology and serum biomarkers (ALT, creatinine) are critical.
- Disease models : Xenograft tumors (e.g., prostate cancer) to correlate sGC inhibition with tumor growth suppression .
Methodological Guidance
Q. How can researchers troubleshoot low yields in the synthesis of oxadiazolo-purinone derivatives?
- Optimize cyclization : Replace ethanol with DMF or THF to enhance solubility of nitroso intermediates.
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate ring closure.
- Purification : Use preparative HPLC instead of flash chromatography for polar byproducts .
Q. What analytical techniques are essential for confirming compound identity and purity in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
